molecular formula C9H6BrF3O2 B1272970 2-Bromo-3'-trifluoromethoxyacetophenone CAS No. 237386-01-5

2-Bromo-3'-trifluoromethoxyacetophenone

Cat. No.: B1272970
CAS No.: 237386-01-5
M. Wt: 283.04 g/mol
InChI Key: QUKYVVGHLJGVEQ-UHFFFAOYSA-N
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Description

2-Bromo-3’-trifluoromethoxyacetophenone is a chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-trifluoromethoxyacetophenone typically involves the bromination of 3’-trifluoromethoxyacetophenone. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-3’-trifluoromethoxyacetophenone may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-trifluoromethoxyacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalysts, are chosen based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Mechanism of Action

The mechanism of action of 2-Bromo-3’-trifluoromethoxyacetophenone involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3’-trifluoromethoxyacetophenone is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKYVVGHLJGVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381079
Record name 2-Bromo-3'-trifluoromethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237386-01-5
Record name 2-Bromo-3'-trifluoromethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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